(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of the trifluoromethyl group and the chiral center at the third carbon atom makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oximes, nitro compounds, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol: can be compared with other chiral amino alcohols and trifluoromethyl-substituted compounds.
1,2,4-Triazole-containing compounds: These compounds share similar structural features and are used in pharmaceuticals and agrochemicals.
Trifluoromethyl ketimines: These compounds are important in the synthesis of chiral α-tertiary amines.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral center, trifluoromethyl group, and amino functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1 |
InChI Key |
BAZPPCBXEOPFMA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CCO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
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